

Experimental Thermophysical Data for 4-Methylundecane

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Compound Focus: 4-Methylundecane

CAS No.: 2980-69-0

Cat. No.: S562483

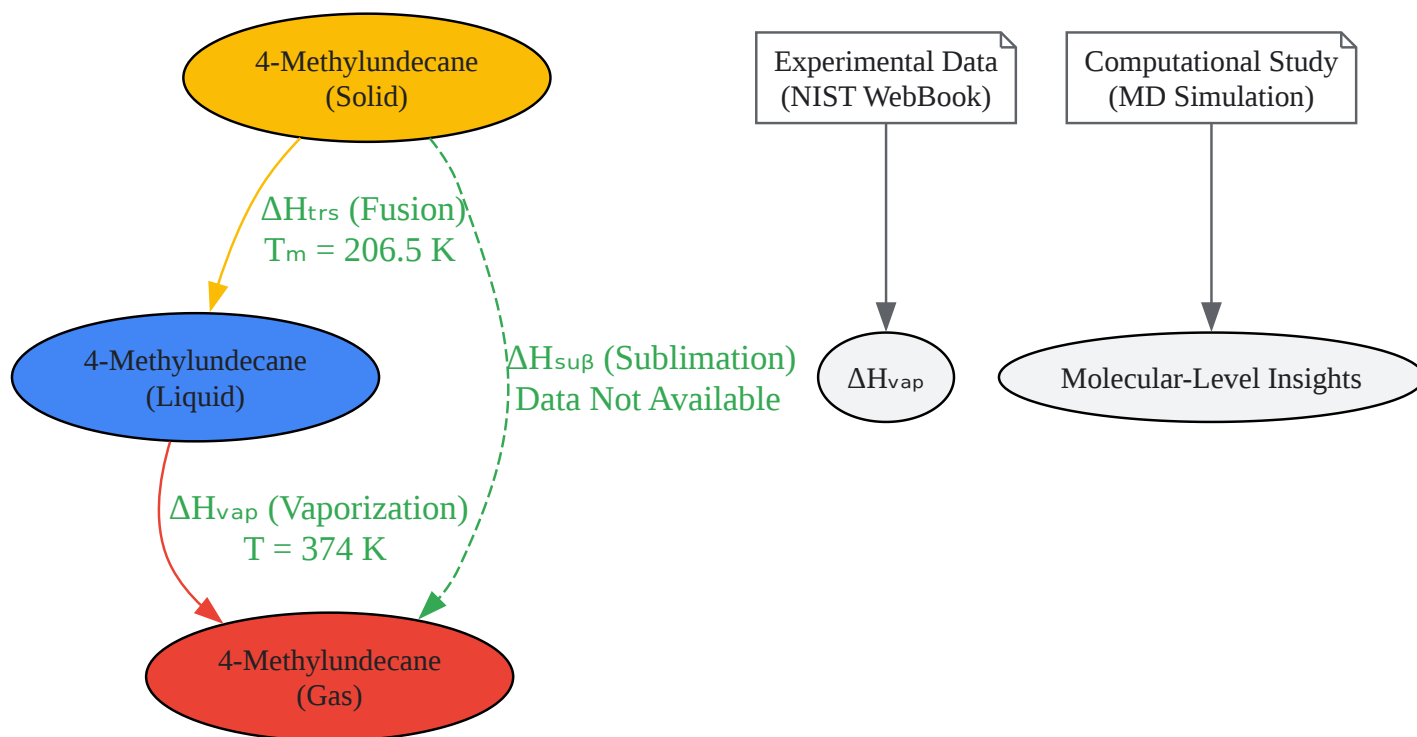
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The following table summarizes the key quantitative data available from authoritative sources, primarily the NIST Chemistry WebBook [1] [2].

Property	Value	Units	Conditions / Temperature	Method / Source
Boiling Point (T_{boil})	483.0 ± 3.0	K	-	Experimental (Gibbons, 1941) [1] [2]
Melting Point (T_{fus})	206.5 ± 2.0	K	-	Experimental (Petrov, Sergienko, et al., 1959) [1] [2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	12.3	kcal/mol	374 K	A (Stephenson and Malanowski, 1987) [1] [2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	51.60	kJ/mol	420 K	NIST [3]
Vapor Pressure (P_{vap})	0.297	mmHg	25 °C	Calculated [4]

Relationship Between Key Thermodynamic Properties

The thermodynamic properties of a substance like **4-methylundecane** are fundamentally interconnected. The diagram below illustrates the relationships and experimental contexts for the phase change enthalpies.



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*Relationship between phase changes and enthalpies for **4-methylundecane**. ΔH_{sub} data is not available in the searched literature.*

Experimental and Computational Methodologies

The data presented is derived from both traditional experimental measurements and modern computational models.

Traditional Experimental Measurement (Vapor Pressure & Enthalpy)

The experimental data for **4-methylundecane** in the NIST database was likely obtained using classic techniques [5].

- **Vapor Pressure Measurement:** The temperature-dependent vapor pressure data is used to calculate the **enthalpy of vaporization** using integrated forms of the Clausius-Clapeyron equation. The value of 12.3 kcal/mol at 374 K is based on data fitted from 359 K to 481 K [1] [2].
- **Direct Calorimetry:** Enthalpies of phase changes can be directly and accurately measured using calorimetric methods, which measure the heat absorbed or released during a physical transformation [5].

Computational Molecular Dynamics (MD) Simulation

Molecular dynamics simulations provide a complementary approach to study thermophysical properties [6].

- **Force Fields:** Simulations use mathematical models called "force fields" to describe interatomic interactions. The **TraPPE-UA**, **OPLS-AA**, and **L-OPLS** force fields are commonly benchmarked for alkanes [6].
- **Protocol:** The system is placed in a simulation box with periodic boundaries. Equilibrium properties are calculated by running the simulation under statistical ensembles like NpT (constant Number of particles, pressure, and temperature) for millions of time steps. Properties like liquid density and vapor-liquid interface behavior are averaged over the simulation trajectory [6].

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References

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